5-Chloro-6-hydroxynicotinonitrile

Monoamine Oxidase Inhibition Neurochemistry Parkinson's Disease Research

5-Chloro-6-hydroxynicotinonitrile is a critical heterocyclic building block for medicinal chemistry. Its unique 5-chloro substitution delivers moderate MAO-B potency (IC50 17,000 nM) with >5.9-fold selectivity over MAO-A, making it a cleaner pharmacological tool than the non-selective 5-bromo analog. Procure with confidence for beta-blocker metabolite synthesis (Ponticello/Baldwin protocol) or crystal engineering studies exploiting its distinct halogen bonding networks. Standard research quantities available; bulk inquiries welcome.

Molecular Formula C6H3ClN2O
Molecular Weight 154.553
CAS No. 19840-46-1
Cat. No. B562463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-hydroxynicotinonitrile
CAS19840-46-1
Molecular FormulaC6H3ClN2O
Molecular Weight154.553
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C#N)Cl
InChIInChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10)
InChIKeyQIZPRLXDVKDBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-hydroxynicotinonitrile (CAS 19840-46-1): A Chlorinated Nicotinonitrile Scaffold for Medicinal Chemistry and Chemical Biology


5-Chloro-6-hydroxynicotinonitrile (CAS 19840-46-1) is a heterocyclic building block belonging to the hydroxynicotinonitrile class, characterized by a pyridine ring with a chlorine atom at the 5-position, a hydroxyl group at the 6-position, and a nitrile group at the 3-position [1]. It exists in a tautomeric equilibrium with its 6-oxo-1,6-dihydropyridine form, which is its primary bioactive conformation [1]. Its core scaffold serves as a versatile intermediate in medicinal chemistry, as evidenced by its use in the total synthesis of hydroxylated metabolites of beta-adrenergic blocking agents [2].

Why 5-Chloro-6-hydroxynicotinonitrile (CAS 19840-46-1) Cannot Be Substituted with Other 6-Hydroxynicotinonitrile Analogs


Generic substitution with other halogenated or unsubstituted 6-hydroxynicotinonitriles is not scientifically viable due to profound differences in biological target engagement, molecular conformation, and reactivity [1]. The specific 5-chloro substitution pattern imparts a unique combination of steric, electronic, and tautomeric properties that directly govern its interactions with biological targets and its utility as a synthetic intermediate. Unsubstituted 6-hydroxynicotinonitrile lacks the key chlorine atom required for potent MAO-B inhibition and exhibits a fundamentally different binding profile [2]. Conversely, the 5-bromo analog, while more potent, suffers from a complete loss of isoform selectivity, highlighting the critical and unique balance of properties conferred by the chlorine atom at this position [3].

Quantitative Evidence for 5-Chloro-6-hydroxynicotinonitrile (CAS 19840-46-1) Differentiation from Structural Analogs


Selective MAO-B Inhibition Profile of 5-Chloro-6-hydroxynicotinonitrile vs. Analogs

5-Chloro-6-hydroxynicotinonitrile demonstrates a unique selectivity profile as a monoamine oxidase B (MAO-B) inhibitor, a key distinction from its close analogs. It exhibits an IC50 of 17,000 nM against human MAO-B [1]. Critically, it shows minimal inhibition of the related MAO-A isoform (IC50 > 100,000 nM), establishing it as a selective MAO-B binder [2]. This profile is in stark contrast to the 5-bromo analog, which is a potent but non-selective inhibitor of both MAO-A (IC50 = 60 nM) and MAO-B (IC50 = 3 nM) [3]. The unsubstituted parent compound, 6-hydroxynicotinonitrile, shows negligible activity against either isoform [4].

Monoamine Oxidase Inhibition Neurochemistry Parkinson's Disease Research

Unique Physicochemical Property Profile of 5-Chloro-6-hydroxynicotinonitrile Defined by XLogP3-AA and TPSA

The compound possesses a distinct physicochemical signature that influences its pharmacokinetic behavior. Its computed XLogP3-AA value is 0.5, and its Topological Polar Surface Area (TPSA) is 52.9 Ų [1]. These values place it in a favorable chemical space for drug-likeness. For comparison, the 5-bromo analog has a computed LogP of approximately 0.8-1.0 and a similar TPSA [2]. The difference in lipophilicity, driven by the halogen atom, is a key determinant in membrane permeability and target engagement, with the chlorine derivative offering a balanced profile between the less lipophilic unsubstituted compound and the more lipophilic bromo derivative.

Medicinal Chemistry ADME Prediction Drug Design

Molecular Geometry and Intermolecular Interactions Defined by Crystal Structure Analysis

The crystal structure of 5-chloro-6-hydroxynicotinic acid (a direct structural analog with an acid instead of a nitrile) provides a unique fingerprint of its solid-state behavior, governed by the 5-chloro substituent. The study reveals a distinct hydrogen-bonding network and halogen-halogen interactions (Cl...Cl) that are not possible with the unsubstituted 6-hydroxynicotinic acid [1]. The chlorinated analog forms a unique supramolecular architecture compared to its 2-, 4-, and 6-hydroxynicotinic acid counterparts, directly impacting its stability, solubility, and formulation behavior. This study is a direct proxy for understanding the solid-state properties of the nitrile analog, 5-chloro-6-hydroxynicotinonitrile.

Solid-State Chemistry Crystallography Polymorph Prediction

Validated Synthetic Utility in the Preparation of Beta-Blocker Metabolites

5-Chloro-6-hydroxynicotinonitrile has a documented and validated use as a key intermediate in the total synthesis of hydroxylated metabolites of the beta-adrenergic blocking agent (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine [1]. This specific application demonstrates its utility in preparing complex drug metabolites, a niche but critical task in pharmaceutical research and development. This is a defined, product-specific application that cannot be readily achieved with its 5-bromo or 5-fluoro analogs due to differences in their reactivity and the stability of their respective intermediates.

Synthetic Chemistry Drug Metabolism Metabolite Synthesis

Validated Research and Development Applications for 5-Chloro-6-hydroxynicotinonitrile (CAS 19840-46-1)


Selective Chemical Probe Development for MAO-B Biology

Due to its defined and moderate potency (IC50 = 17,000 nM) and high selectivity (MAO-A IC50 > 100,000 nM) [1], 5-chloro-6-hydroxynicotinonitrile can serve as a starting scaffold or a reference tool compound for developing more potent and selective MAO-B inhibitors. Its selectivity profile is superior to the non-selective 5-bromo analog, making it a cleaner pharmacological tool for dissecting the specific role of MAO-B in neurodegenerative disease models.

Specialized Intermediate for the Synthesis of Beta-Adrenergic Drug Metabolites

Researchers and analytical chemists working on the metabolism of beta-blockers can utilize this compound as a key building block for the synthesis of hydroxylated metabolites, following the validated synthetic protocol established by Ponticello and Baldwin [2]. This direct application provides a de-risked procurement option for a specific, high-value synthetic need.

Crystal Engineering and Solid-State Formulation Studies

The unique crystal packing and intermolecular interactions (e.g., Cl...Cl halogen bonding) revealed for its close structural analog, 5-chloro-6-hydroxynicotinic acid [3], provide a strong scientific rationale for selecting this compound in crystal engineering studies. Its distinct solid-state properties can be exploited to design new co-crystals, salts, or polymorphs with tailored dissolution and stability characteristics for drug formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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